Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate
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Overview
Description
Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is a chemical compound with a molecular formula of C11H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a cyclopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the cyclopropyl ketone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a hydroxymethyl group instead of a ketone group.
Uniqueness
Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
KVVCZGFRDWDUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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